2-[(8R,9S,10R,13S,14S)-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]acetonitrile
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Overview
Description
2-[(8R,9S,10R,13S,14S)-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]acetonitrile is a synthetic organic compound with the molecular formula C20H27NO2 and a molecular weight of 313.4 g/mol . This compound is part of the steroid family and is characterized by its unique structure, which includes a hydroxyl group at the 17th position, a keto group at the 3rd position, and a nitrile group at the 21st position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(8R,9S,10R,13S,14S)-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]acetonitrile typically involves multiple steps, starting from simpler steroid precursors. The process often includes:
Hydroxylation: Introduction of the hydroxyl group at the 17th position.
Oxidation: Conversion of the hydroxyl group at the 3rd position to a keto group.
Nitrile Formation: Introduction of the nitrile group at the 21st position through a substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-[(8R,9S,10R,13S,14S)-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 17th position can be oxidized to form a keto group.
Reduction: The keto group at the 3rd position can be reduced back to a hydroxyl group.
Substitution: The nitrile group at the 21st position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group at the 17th position would yield a compound with a keto group at that position.
Scientific Research Applications
2-[(8R,9S,10R,13S,14S)-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]acetonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Studied for its effects on various biological pathways and processes.
Medicine: Investigated for potential therapeutic uses, particularly in hormone-related treatments.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[(8R,9S,10R,13S,14S)-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]acetonitrile involves its interaction with specific molecular targets and pathways. This compound can bind to steroid receptors, influencing gene expression and cellular processes. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
17-Hydroxy-3-oxo-19-norpregn-4-ene-21-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
17-Hydroxy-3-oxo-19-norpregn-4-ene-21-amine: Similar structure but with an amine group instead of a nitrile group.
Uniqueness
2-[(8R,9S,10R,13S,14S)-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]acetonitrile is unique due to the presence of the nitrile group at the 21st position, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C20H27NO2 |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-[(8R,9S,10R,13S,14S)-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]acetonitrile |
InChI |
InChI=1S/C20H27NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h12,15-18,23H,2-10H2,1H3/t15-,16+,17+,18-,19-,20?/m0/s1 |
InChI Key |
MGEXGMZKAAFZNS-CEXWFGIZSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2(CC#N)O)CCC4=CC(=O)CC[C@H]34 |
Canonical SMILES |
CC12CCC3C(C1CCC2(CC#N)O)CCC4=CC(=O)CCC34 |
Synonyms |
17 alpha-cyanomethyl-19-nortestosterone 17-CMNT |
Origin of Product |
United States |
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